Product packaging for Benzo[d]oxazole-4-carboxamide(Cat. No.:CAS No. 957995-85-6)

Benzo[d]oxazole-4-carboxamide

Cat. No.: B1289350
CAS No.: 957995-85-6
M. Wt: 162.15 g/mol
InChI Key: HZIDLPHYFPKXIE-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-4-carboxamide (CAS 957995-85-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol, serves as a key building block for the synthesis of novel bioactive molecules. Its core structure is integral to several promising research areas. In neuroscience, structural analogs of this benzoxazole core have demonstrated potent neuroprotective effects in models of Alzheimer's disease. Specifically, related compounds have been shown to protect PC12 cells from β-amyloid-induced toxicity by promoting the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decreasing the expression of nuclear factor-κB (NF-κB), thereby reducing tau protein hyperphosphorylation and apoptosis via the Akt/GSK-3β/NF-κB signaling pathway . In oncology, derivatives based on the benzo[d]oxazole scaffold are being investigated as potent inhibitors of key tyrosine kinases. Research highlights their potential as type-I FLT3-ITD inhibitors for acute myeloid leukemia (AML) and as VEGFR-2 inhibitors, which can induce cell cycle arrest and apoptosis in cancer cell lines like HepG2 and MCF-7 . Furthermore, the benzo[d]oxazole pharmacophore has been explored for anti-inflammatory applications, with studies indicating that certain derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, providing protection in models like carrageenan-induced paw edema, with a more favorable ulcerogenic profile than some standard NSAIDs . Additional research indicates potential uses in antifungal applications . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIDLPHYFPKXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593186
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957995-85-6
Record name 1,3-Benzoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo D Oxazole 4 Carboxamide and Its Structural Congeners

Strategic Retrosynthetic Analysis of the Benzo[d]oxazole-4-carboxamide Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into readily available starting materials. For this compound, this analysis focuses on the key bond disconnections within the benzoxazole (B165842) core and the carboxamide functional group.

The primary retrosynthetic disconnection of the benzo[d]oxazole ring involves breaking the two bonds that form the oxazole (B20620) portion of the molecule. This leads back to a suitably substituted benzene (B151609) ring precursor. The two most common disconnection strategies are:

C-O/C-N Disconnection: This is the most classical and widely employed approach. It involves cleaving the O1–C2 and N3–C2 bonds of the oxazole ring. This strategy identifies an ortho-aminophenol derivative as the key building block. The C2 carbon and its substituent are typically introduced from a carboxylic acid or its derivative. For the target molecule, this leads to 2-amino-3-hydroxybenzoic acid derivatives and a one-carbon synthon.

C-C/C-N Disconnection: An alternative strategy involves disconnecting the C7a–O1 bond and the N3–C2 bond. This approach is less common but can be viable, particularly in metal-catalyzed annulation reactions. This would lead to a substituted aniline precursor.

These disconnections logically point toward ortho-aminophenols as the critical precursors for the benzene and heteroatom components of the benzoxazole system.

The carboxamide group is a robust and common functional group in medicinal chemistry. Its synthesis can be approached in several ways, either by forming it before or after the construction of the benzoxazole ring.

A primary retrosynthetic disconnection of the amide C-N bond points to a carboxylic acid and an amine as the immediate precursors. Common synthetic methods include:

Amidation of a Carboxylic Acid: This is the most direct method, involving the coupling of benzo[d]oxazole-4-carboxylic acid with an appropriate amine using a coupling agent. Standard coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). jocpr.com

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with an amine to form the carboxamide.

From Esters: An ester derivative, such as methyl benzo[d]oxazole-4-carboxylate, can be treated with an amine or ammonia, often at elevated temperatures, to yield the corresponding amide.

A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were successfully synthesized, highlighting the influence of substituents at both the 2 and 7-positions on biological activity. nih.gov This underscores the importance of having versatile synthetic routes to access diverse analogs.

Classical and Modern Approaches for Benzo[d]oxazole Ring System Construction

The formation of the benzo[d]oxazole ring is the cornerstone of the synthesis. Both well-established and contemporary methods are utilized to achieve this transformation efficiently.

The most traditional and straightforward route to the benzoxazole core is the condensation of ortho-aminophenols with carboxylic acids or their derivatives, followed by cyclodehydration. This is often referred to as the Phillips condensation.

The general reaction involves heating an o-aminophenol with a carboxylic acid, ester, or aldehyde. When using a carboxylic acid, a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent is often employed to facilitate the final ring-closing step. Alternatively, reacting the o-aminophenol with an aldehyde followed by an oxidant provides an efficient route to 2-substituted benzoxazoles.

Modern synthetic chemistry has introduced powerful metal-catalyzed methods for constructing heterocyclic rings. These reactions often offer milder conditions, higher yields, and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N and C-O bond formation. One strategy involves the intramolecular cyclization of N-(2-halophenyl)benzamides. Palladium-catalyzed aminocarbonylation of aryl halides with 2-aminophenols, followed by acid-mediated ring closure, provides a one-pot procedure for generating 2-substituted benzoxazoles. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for Ullmann-type couplings and intramolecular C-O bond formation. Readily available and recyclable copper(II) ferrite nanoparticles have been successfully used as a catalyst for the synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org

Lanthanide-Catalyzed Reactions: Lanthanide triflates, such as Samarium triflate (Sm(OTf)₃), have emerged as efficient and reusable Lewis acid catalysts. They can promote the condensation of o-aminophenols and aldehydes under mild, aqueous conditions, aligning with the principles of green chemistry. organic-chemistry.org

Below is a table summarizing various metal-catalyzed approaches for benzoxazole synthesis.

Catalyst SystemReactantsKey Features
Palladium Acetate / XantphosAryl Halide, 2-Aminophenol (B121084), COOne-pot aminocarbonylation followed by cyclization. organic-chemistry.org
Copper(II) Ferrite NanoparticlesN-(2-halophenyl)benzamideHeterogeneous, recyclable catalyst system. organic-chemistry.org
Samarium Triflate (Sm(OTf)₃)o-Aminophenol, AldehydeGreen, efficient method in aqueous medium. organic-chemistry.org

Oxidative cyclization provides another powerful avenue to the benzoxazole core, typically starting from a pre-formed Schiff base or an anilide precursor. This approach involves the formation of the C-O bond of the oxazole ring via an intramolecular oxidative process.

Common reagents for this transformation include hypervalent iodine compounds like Dess-Martin periodinane (DMP) or phenyliodonium bis(trifluoroacetate) (PIFA). jbarbiomed.com These reagents can mediate the intramolecular cyclization of phenolic azomethines (formed from the condensation of an o-aminophenol and an aldehyde) at room temperature to afford benzoxazoles in high yields. organic-chemistry.org This method is valued for its mild reaction conditions and rapid execution.

The table below compares different oxidative cyclization reagents.

Oxidizing AgentPrecursorTypical Conditions
Dess-Martin Periodinane (DMP)Phenolic AzomethineAmbient temperature, short reaction times. organic-chemistry.org
Phenyliodonium bis(trifluoroacetate) (PIFA)Phenolic AnilideMicrowave irradiation or conventional heating. jbarbiomed.com
Potassium Iodide / Hydrogen Peroxide (KI/H₂O₂)o-aminophenol & AldehydePromotes intramolecular oxidative C-H functionalization. tandfonline.com

[3+2] Cycloaddition Reactions for Benzo[d]oxazole Formation

The [3+2] cycloaddition reaction represents a powerful and efficient method for constructing five-membered heterocyclic rings, including the oxazole ring of the benzo[d]oxazole system. This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form the heterocyclic core in a single step.

Recent research has demonstrated the utility of Lanthanum(III) triflate (La(OTf)3) as a catalyst for [3+2] cycloaddition reactions to synthesize benzo[d]oxazole derivatives. nih.govacs.orgacs.org In this methodology, quinones are employed as 1,3-dipoles, which react with cyanide-containing compounds or vinyl azides. nih.govacs.org This strategy has been successfully used to obtain a series of 5-hydroxybenzo[d]oxazole-4-carboxylic acid derivatives with high yields and good stereoselectivities. nih.govacs.orgacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, providing a significant advantage for creating functionalized benzo[d]oxazoles that may be difficult to prepare using other methods. acs.org This approach is a notable advancement, as there were previously no reports of [3+2] cyclization of quinones with cyanide compounds to form the benzo[d]oxazole ring. acs.org

A similar strategy has been employed for the synthesis of benzisoxazoles, where nitrile oxides and arynes, both generated in situ, undergo a [3+2] cycloaddition. nih.gov This highlights the versatility of cycloaddition reactions in forming fused heterocyclic systems under mild conditions. nih.gov

Thermal Rearrangements and Ring Transformations

Thermal rearrangement is a synthetic route that utilizes heat to induce molecular restructuring, often leading to the formation of stable heterocyclic systems like benzo[d]oxazoles. A prominent example of this is the thermal rearrangement of o-hydroxypolyimides (o-HPI) to produce thermally rearranged polybenzoxazoles (TR-PBOs). nih.gov

This process involves a heat treatment of the precursor polyimide, typically in a temperature range of 300–450 °C. nih.gov During this treatment, the imide ring undergoes a transformation, leading to the formation of the benzoxazole ring and the release of carbon dioxide (CO2) molecules. nih.gov The conversion to the polybenzoxazole structure increases with temperature, with nearly quantitative conversions achievable at temperatures around 450 °C. nih.gov This method is particularly valuable in materials science for producing polymers with high thermal stability and specific fractional free volume distributions. nih.gov The generalized thermal degradation of the polymer backbone typically begins at temperatures above 450-480 °C. nih.gov

N-Deprotonation–O-SNAr Cyclization Protocols

A robust and high-yield method for synthesizing benzo[d]oxazoles involves an intramolecular N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. mdpi.comsemanticscholar.orgnih.gov This two-step process begins with the acylation of C5-substituted 2-fluoroanilines to form anilide precursors. mdpi.comsemanticscholar.org These precursors are then subjected to a base-induced cyclization. mdpi.comsemanticscholar.org

In the key cyclization step, a base such as potassium carbonate (K2CO3) in an anhydrous solvent like dimethylformamide (DMF) is used to deprotonate the amide nitrogen. mdpi.comnih.gov The resulting delocalized anion then undergoes an intramolecular nucleophilic attack from the amide oxygen onto the carbon bearing the fluorine atom, displacing it via a 5-exo-trig cyclization–elimination pathway to form the benzo[d]oxazole ring. nih.gov

The efficiency of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups at the C5 position of the 2-fluoroaniline ring, which activate the ring toward nucleophilic attack. mdpi.comnih.gov The strength of this activating group directly influences the reaction conditions required for cyclization, as detailed in the table below.

Activating Group (C5)Reaction Temperature (°C)Reaction Time (h)
Nitro (NO₂)901
Cyano (CN)1151
Methoxycarbonyl (CO₂Me)1202
Trifluoromethyl (CF₃)1303
(This data is for benzanilide precursors as reported in the literature mdpi.comnih.gov)

Acetanilide precursors are generally more difficult to cyclize, requiring longer reaction times of 4–6 hours at similar temperatures. mdpi.comnih.gov This method obviates the need for a copper catalyst, which is often required for similar cyclizations on aromatic systems lacking SNAr activation. nih.gov

Formation of the Carboxamide Linkage within Benzo[d]oxazole Architectures

Once the benzo[d]oxazole core is synthesized, a key step in producing this compound is the formation of the amide bond. This can be achieved through several reliable methods.

Direct amidation is a common and versatile method for forming carboxamides. This typically involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent. For the synthesis of this compound, a precursor such as benzo[d]oxazole-4-carboxylic acid would be activated and subsequently reacted with an ammonia source or a primary/secondary amine.

Standard coupling agents used in peptide synthesis are highly effective for this transformation. Water-soluble agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and minimize side products. nih.gov A general procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (DCM), adding the coupling agents (EDCI, HOBt), a base such as triethylamine or 4-dimethylaminopyridine (DMAP), and finally the desired amine. nih.gov The reaction is typically stirred at room temperature for several hours to completion. nih.gov

Another widely used coupling agent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which, when used with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), can efficiently couple carboxylic acids (or their alkali metal salts) with amines or their ammonium hydrochloride salts. nih.gov These reactions are often rapid, completing within 1-2 hours and providing the amide product in good to excellent yields. nih.gov This protocol is particularly valuable for coupling sensitive substrates. nih.gov

Oxidative amidation provides an alternative route to amide bond formation, starting from precursors other than carboxylic acids, such as aldehydes or alcohols. While specific examples for the direct synthesis of this compound via this method are not prevalent in the reviewed literature, the general principles can be applied.

In a hypothetical oxidative amidation approach, a precursor like benzo[d]oxazole-4-carbaldehyde could react with an amine in the presence of an oxidizing agent. This would directly convert the aldehyde to the corresponding carboxamide. Such methods offer the advantage of bypassing the need to first synthesize and isolate the corresponding carboxylic acid, potentially shortening the synthetic sequence.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like benzo[d]oxazoles is crucial for developing sustainable and environmentally benign processes. chemmethod.com Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. chemmethod.commdpi.com

Key green approaches applicable to benzo[d]oxazole synthesis include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a core principle. This includes using water, supercritical fluids, ionic liquids, or bio-solvents like polyethylene glycol (PEG). chemmethod.com For instance, some benzimidazole syntheses have successfully used PEG400 as a green solvent, achieving good yields. chemmethod.com

Alternative Energy Sources: Microwave irradiation and ultrasound are effective techniques for reducing reaction times from hours to minutes, often increasing product yields and minimizing side reactions and energy consumption. mdpi.comresearchgate.netijpsonline.com

Catalysis: The use of efficient, non-toxic, and reusable catalysts is preferred over stoichiometric reagents. chemmethod.com For example, zinc acetate and ammonium chloride have been used as inexpensive and less toxic catalysts in the synthesis of related benzimidazole derivatives. chemmethod.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. chemmethod.com Cycloaddition and rearrangement reactions are often inherently atom-economical.

Solvent-Free Reactions: Whenever possible, conducting reactions under solvent-free conditions reduces waste and simplifies purification. chemmethod.com

By integrating these principles, the synthesis of this compound and its congeners can be made more efficient, cost-effective, and environmentally sustainable. ijpsonline.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzoxazole derivatives. The reactions are typically carried out in dedicated microwave reactors that allow for precise control of temperature and pressure.

One notable approach involves the condensation of 2-aminophenols with various carboxylic acids or their derivatives. For instance, a sustainable method for synthesizing 2-arylbenzoxazoles utilizes waste curd water as a green solvent under microwave irradiation. This method avoids the use of hazardous catalysts and solvents, providing the desired products in high yields (82-96%) within a short reaction time of 5 minutes. bohrium.com

Another green approach involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of an oxidizing agent. The use of microwave irradiation in conjunction with eco-friendly solvents or even solvent-free conditions has been reported to be highly effective. For example, the synthesis of 1,2-disubstituted benzimidazoles, a related class of heterocycles, has been achieved with excellent yields (up to 99.9%) in just 5 minutes under solvent-free microwave conditions using a catalytic amount of Er(OTf)3. mdpi.com While this example is for a different heterocycle, the underlying principle of rapid, efficient cyclization is applicable to benzoxazole synthesis.

The synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole, another heterocyclic system, from isoniazid and aromatic aldehydes has been accomplished using microwave irradiation (300 W) for 3 minutes in the presence of a few drops of DMF, followed by cyclization. nih.gov This demonstrates the utility of microwave assistance in multistep synthetic sequences leading to complex heterocyclic structures.

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Congeners

Reactants Catalyst/Solvent Power (W) Time (min) Yield (%) Reference
2-Aminophenol, Aryl aldehydes Curd water - 5 82-96 bohrium.com
N-phenyl-o-phenylenediamine, Benzaldehyde Er(OTf)3 (1 mol%) - 5 99.9 mdpi.com
Isoniazid, Aromatic aldehyde DMF (catalytic) 300 3 - nih.gov

Ultrasound-Promoted Reactions

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including benzoxazole derivatives, often leading to improved yields and shorter reaction times compared to silent (non-sonicated) conditions.

The synthesis of polysubstituted imidazole-linked benzoxazole derivatives has been reported to be promoted by ultrasound. researchgate.net While specific details on the synthesis of the carboxamide functionality are not provided, the promotion of the core benzoxazole ring formation is a key finding.

A study on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which are structurally related amides, demonstrated that ultrasound irradiation significantly accelerated the reaction rates. The synthesis of the intermediate azido compounds was completed in 2-3 hours with high yields under sonication, compared to longer reaction times required by conventional methods. nih.gov Similarly, the subsequent 1,3-dipolar cycloaddition reaction to form the triazole ring was also accelerated by ultrasound. nih.gov

In the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, a comparative study between conventional reflux and ultrasonic irradiation was conducted. The use of ultrasound was highlighted as a green chemistry tool for this multi-step synthesis. mdpi.com

Furthermore, the synthesis of 2-arylbenzimidazole derivatives has been achieved through an ultrasound-assisted cyclocondensation reaction of O-alkylated benzaldehydes with o-phenylenediamine in the presence of Na2S2O5 as an oxidizing agent, with yields ranging from 17.5% to 84.1%. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis

Product Method Time Yield (%) Reference
Azido-benzothiazole intermediates Conventional - - nih.gov
Azido-benzothiazole intermediates Ultrasound 2-3 h High nih.gov
2-Arylbenzimidazole derivatives Ultrasound - 17.5-84.1 nih.gov

Application of Ionic Liquids and Eco-friendly Media

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both solvents and catalysts in organic synthesis.

A facile and efficient method for the synthesis of 2-aminobenzoxazoles involves the direct oxidative amination of benzoxazoles using a recyclable heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst. This reaction proceeds smoothly at room temperature to give the desired products in good to excellent yields (up to 97%). The ionic liquid catalyst could be easily recycled and reused for at least four cycles without a significant loss of activity. nih.gov

The synthesis of benzoxazoles has also been achieved using a Brønsted acidic ionic liquid gel (BAIL gel) as an efficient and reusable heterogeneous catalyst under solvent-free conditions. High yields of the desired products were obtained with a catalytic amount of the BAIL gel (1 mol%). The catalyst could be recovered and reused for at least five runs without any significant loss of its catalytic activity. nih.govacs.org

Furthermore, the condensation of various carboxylic acids with 2-aminophenol in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) at elevated temperatures has been shown to produce benzoxazoles in excellent yields. researchgate.net This one-pot synthesis is efficient and avoids the use of volatile organic solvents.

In addition to ionic liquids, other eco-friendly media have been explored. As mentioned earlier, waste curd water has been successfully used as a green solvent for the microwave-assisted synthesis of 2-arylbenzoxazoles. bohrium.com A simple and metal-free approach for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives has been reported using imidazolium chloride as a promoter in moderate to excellent yields. mdpi.com

Table 3: Synthesis of Benzoxazoles in Ionic Liquids and Eco-friendly Media

Reaction Catalyst/Medium Conditions Yield (%) Reference
Oxidative amination of benzoxazoles [BPy]I Room Temperature up to 97 nih.gov
Synthesis of benzoxazoles BAIL gel Solvent-free High nih.govacs.org
Condensation of carboxylic acids and 2-aminophenol [bmim]BF4 High Temperature Excellent researchgate.net
Condensation of 2-aminophenol and aryl aldehydes Curd water Microwave 82-96 bohrium.com
Cyclization of 2-aminophenols and DMF derivatives Imidazolium chloride - Moderate to Excellent mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a key technology for the safe, efficient, and scalable synthesis of chemical compounds. The use of microreactors or mesofluidic reactors offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle unstable intermediates safely.

An efficient and scalable continuous flow process has been developed for the transformation of 3-halo-N-acyl anilines to the corresponding benzoxazoles. This process involves a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile to yield substituted benzoxazoles in high yield and quality. The use of flow technology allowed for accurate temperature control and minimized the residence time of the unstable intermediates, thereby reducing byproduct formation. acs.org

Another study reports a waste-minimized continuous flow protocol for the synthesis of 2-arylbenzoxazoles using heterogeneous manganese-based catalysts in cyclopentylmethyl ether, an environmentally friendly solvent. The use of oxygen as an oxidant in a flow configuration allowed for catalyst regeneration without the need for an additional pump, leading to a faster synthesis compared to batch procedures with minimal metal leaching.

A fully automated, multipurpose mesofluidic flow reactor has been developed for the rapid on-demand synthesis of 4,5-disubstituted oxazoles, a related class of heterocycles. This system integrates on-chip mixing and columns of solid-supported reagents to expedite the synthesis, yielding the products in over 80% isolated yield and 90% purity. durham.ac.uk This demonstrates the potential of automated flow systems for the synthesis of diverse heterocyclic libraries.

Table 4: Continuous Flow Synthesis of Benzoxazole and Related Heterocycles

Starting Material Key Features Product Yield Reference
3-Halo-N-acyl anilines ortho-Lithiation, in-line quench Substituted benzoxazoles High acs.org
2-Aminophenol, Aldehydes Heterogeneous Mn catalyst, O2 oxidant 2-Arylbenzoxazoles -
Ethyl isocyanoacetate, Acyl chlorides Automated mesofluidic reactor 4,5-Disubstituted oxazoles >80% durham.ac.uk

Reaction Mechanisms and Chemical Transformations of Benzo D Oxazole 4 Carboxamide

Mechanistic Investigations of Benzo[d]oxazole Ring Formation Pathways

The construction of the benzo[d]oxazole ring system is a cornerstone of its chemistry, with several established mechanistic pathways. A predominant method involves the condensation and subsequent cyclization of ortho-substituted phenols, typically 2-aminophenols, with carboxylic acids or their derivatives. researchgate.netnih.gov

One common pathway is the reaction between a 2-aminophenol (B121084) and a carboxylic acid, often catalyzed by acids like polyphosphoric acid (PPA). researchgate.net The mechanism proceeds through an initial N-acylation of the amino group to form an o-hydroxyanilide intermediate. This is followed by an acid-catalyzed intramolecular cyclodehydration. The protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic hydroxyl group on the benzene (B151609) ring. Subsequent dehydration yields the stable benzoxazole (B165842) ring.

Another significant pathway involves the intramolecular nucleophilic aromatic substitution (SNAr) of anilide precursors. semanticscholar.org In this approach, an anilide derived from a 2-haloaniline (e.g., 2-fluoroaniline) bearing an electron-withdrawing group is used. semanticscholar.org The reaction is initiated by the deprotonation of the amide nitrogen under basic conditions, forming a delocalized anion. This anion then undergoes an intramolecular cyclization where the amide oxygen acts as the nucleophile, attacking the carbon atom bearing the halogen. This addition-elimination sequence, proceeding through a Meisenheimer-like intermediate, results in the formation of the oxazole (B20620) ring and the expulsion of the halide ion. semanticscholar.orgdtic.mil The efficiency of this cyclization is highly dependent on the activating nature of other substituents on the benzene ring. semanticscholar.org

More advanced methods include transition-metal-catalyzed reactions and electrochemically mediated syntheses. nih.govacs.org For instance, copper- or palladium-catalyzed intramolecular cyclizations of o-haloanilides provide an alternative route to the benzoxazole core. organic-chemistry.org Electrochemical methods can utilize recyclable iodine(III) mediators to facilitate oxidative cyclization under mild conditions. acs.org

Table 1: Key Mechanistic Pathways for Benzo[d]oxazole Ring Formation
PathwayKey ReactantsTypical ConditionsMechanism HighlightsReference
Condensation/Cyclodehydration2-Aminophenol + Carboxylic AcidAcid catalyst (e.g., PPA), high temperatureInitial N-acylation followed by intramolecular cyclodehydration. researchgate.net
Intramolecular SNArAnilide from 2-haloanilineBase (e.g., K2CO3), anhydrous solvent (e.g., DMF)N-deprotonation followed by 5-exo-trig cyclization-elimination. semanticscholar.org
Reductive Cyclizationo-Nitrophenol + AldehydeReducing agent (e.g., sodium hydrosulfite)Nitro group reduction to amine followed by in-situ condensation and cyclization. researchgate.net
Oxidative CyclizationPhenolic Schiff base intermediateOxidizing agent (e.g., elemental sulfur, hypervalent iodine)Oxidation facilitates the intramolecular C-O bond formation. acs.orgorganic-chemistry.org

Reactivity Profiles of the Benzo[d]oxazole Nucleus

The reactivity of the benzoxazole nucleus is governed by the electronic properties of the fused heterocyclic system. The oxazole ring generally acts as an electron-withdrawing group, yet the heteroatoms can also donate lone-pair electron density, leading to complex reactivity patterns.

Nucleophilic aromatic substitution (SNAr) on the benzoxazole nucleus typically requires the presence of a strong electron-withdrawing group on the benzene ring and a good leaving group (such as a halogen). dtic.milcolab.ws The reaction proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. dtic.mil Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product. The order of leaving group displacement is generally F⁻ ≈ NO₂⁻ > Cl⁻ > Br⁻ > I⁻. dtic.mil

The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons, but it is considered weakly basic because the lone pair is part of the aromatic sextet. ijpbs.com Despite this, N-acylation is possible under certain conditions. This reaction involves the attack of an acylating agent, such as an acyl chloride or anhydride (B1165640), on the nitrogen atom. The process can be facilitated by a base to deprotonate the N-H tautomer if present, or it may occur directly on the nitrogen. The transformation of N-substituted-N′-benzoylthioureas into N-benzoxazol-2-yl-amides using diacetoxyiodobenzene (B1259982) involves a sequential acylation and deacylation process, highlighting the potential for reactions at the nitrogen center. rsc.org

Transformations Involving the Carboxamide Functionality

The carboxamide group at the 4-position of the benzoxazole ring can undergo a variety of chemical transformations characteristic of primary amides. These reactions allow for the synthesis of a diverse range of derivatives.

Key transformations include:

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding Benzo[d]oxazole-4-carboxylic acid.

Dehydration: Treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can convert the carboxamide into a nitrile (4-cyanobenzo[d]oxazole).

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to a primary amine (4-(aminomethyl)benzo[d]oxazole).

Hofmann Rearrangement: Reaction with bromine or chlorine in the presence of a strong base (e.g., sodium hydroxide) can initiate a Hofmann rearrangement, leading to the formation of Benzo[d]oxazol-4-amine, a product with one fewer carbon atom.

Table 2: Potential Transformations of the Carboxamide Group
ReactionReagent(s)Product Functional Group
HydrolysisH3O+ or OH-, heatCarboxylic Acid
DehydrationPOCl3 or SOCl2Nitrile (Cyano)
ReductionLiAlH4 then H2OPrimary Amine
Hofmann RearrangementBr2, NaOHPrimary Amine (degraded)

Ring-Opening and Rearrangement Reactions of the Benzo[d]oxazole System

The benzoxazole ring, while aromatic and generally stable, can undergo ring-opening reactions under specific conditions. These transformations typically involve the cleavage of the C-O or C-N bonds within the oxazole moiety.

For example, a TEMPO-mediated aerobic oxidative reaction of benzoxazoles with primary benzylic amines proceeds through a ring-opening mechanism. researchgate.net This is followed by an oxidative condensation with the amine to form 2-aryl benzoxazoles. Another documented ring-opening reaction involves treating benzoxazole with iodobenzene (B50100) in the presence of a copper catalyst to generate 2-(diphenylamino)phenol. researchgate.net These reactions demonstrate that the heterocyclic portion of the molecule can be cleaved and functionalized, providing a pathway to different classes of substituted aminophenol derivatives. Rearrangements of the intact benzoxazole system are less common, though Beckmann-type rearrangements of precursor ketimines can be used as a synthetic route to the ring itself. organic-chemistry.org

Conversion of Benzo[d]oxazole-4-carboxamide to Other Heterocyclic Frameworks

The strategic modification of the benzo[d]oxazole scaffold is a key area of research for the development of novel compounds with diverse applications. One important transformation involves the conversion of this compound into more complex fused heterocyclic systems. These reactions expand the structural diversity and potential utility of the core benzo[d]oxazole motif. A significant pathway for this conversion is the construction of a pyrimidine (B1678525) ring fused to the benzo[d]oxazole core, resulting in the formation of pyrimido[5,4-b]benzo[d]oxazoles.

The synthesis of these fused heterocyclic frameworks often involves the reaction of a compound structurally related to this compound, specifically 4-aminobenzoxazole derivatives, with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reagent serves as a one-carbon synthon, facilitating the cyclization process to form the pyrimidine ring.

A detailed examination of the reaction of 2-(4-bromophenyl)-4-aminobenzoxazole with DMF-DMA provides insight into this transformation. The reaction proceeds through an initial formation of an intermediate, N'-(2-(4-bromophenyl)benzo[d]oxazol-4-yl)-N,N-dimethylformimidamide. This intermediate is then subjected to cyclization with a variety of amino compounds, such as aminomalononitrile, cyanoacetamide, and ethyl cyanoacetate, in the presence of a catalytic amount of piperidine. This cyclization step leads to the formation of the corresponding 4-aminopyrimido[5,4-b]benzoxazole derivatives.

The reaction mechanism involves the nucleophilic attack of the amino group of the 4-aminobenzoxazole derivative on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol (B129727) to form the formimidamide intermediate. The subsequent cyclization with the amino compounds is a condensation reaction that results in the formation of the fused pyrimidine ring.

The following table summarizes the key reactants and the resulting heterocyclic framework:

Starting Material AnalogueReagentResulting Heterocyclic Framework
2-(4-bromophenyl)-4-aminobenzoxazoleDimethylformamide dimethyl acetal (DMF-DMA), AminomalononitrilePyrimido[5,4-b]benzoxazole
2-(4-bromophenyl)-4-aminobenzoxazoleDimethylformamide dimethyl acetal (DMF-DMA), CyanoacetamidePyrimido[5,4-b]benzoxazole
2-(4-bromophenyl)-4-aminobenzoxazoleDimethylformamide dimethyl acetal (DMF-DMA), Ethyl cyanoacetatePyrimido[5,4-b]benzoxazole

This synthetic strategy highlights a versatile method for the annulation of a pyrimidine ring onto the benzo[d]oxazole scaffold, starting from precursors that are structurally analogous to this compound. The resulting pyrimido[5,4-b]benzoxazole framework is of significant interest in medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation Methodologies for Benzo D Oxazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Benzo[d]oxazole-4-carboxamide, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns being dictated by the positions of the oxazole (B20620) ring and the carboxamide group. The two protons of the primary amide (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. The spectrum for this compound would be characterized by signals for the carbonyl carbon of the amide group (typically in the δ 160-170 ppm range) and multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the fused benzoxazole (B165842) ring system. The specific chemical shifts help in confirming the connectivity of the atoms. In many benzoxazole derivatives, the carbon atom at the 2-position of the oxazole ring (C2) is characteristically deshielded.

Predicted NMR Data for this compound

Technique Expected Chemical Shifts (δ, ppm) Description
¹H NMR ~ 7.5 - 8.5 Aromatic protons (H5, H6, H7) on the benzene ring, likely appearing as complex multiplets.
~ 8.0 - 9.0 Proton on the oxazole ring (H2), typically a singlet.
~ 7.0 - 8.0 (broad) Amide protons (-CONH₂), appearing as one or two broad signals, exchangeable with D₂O.
¹³C NMR ~ 165 - 170 Carbonyl carbon (C=O) of the carboxamide group.
~ 110 - 160 Aromatic and heterocyclic carbons (C3a, C4, C5, C6, C7, C7a).

Vibrational (Infrared) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The primary amide group is particularly IR-active, showing a distinctive N-H stretching vibration, typically as two bands in the 3100-3500 cm⁻¹ region for the symmetric and asymmetric stretches of the -NH₂ group. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide, known as the Amide I band, is expected around 1650-1685 cm⁻¹. The Amide II band, which arises from N-H bending, would appear near 1600-1640 cm⁻¹.

The benzoxazole ring system would also produce characteristic signals, including C=N stretching around 1550-1650 cm⁻¹ and C-O-C stretching vibrations. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
N-H Stretch (asymmetric & symmetric) 3100 - 3500 Primary Amide (-CONH₂)
Aromatic C-H Stretch 3000 - 3100 Benzene Ring
C=O Stretch (Amide I) 1650 - 1685 Amide Carbonyl
N-H Bend (Amide II) 1600 - 1640 Primary Amide (-CONH₂)
C=N Stretch 1550 - 1650 Oxazole Ring
Aromatic C=C Stretch 1450 - 1600 Benzene Ring

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₈H₆N₂O₂), the expected exact mass is 162.0429 Da. HRMS analysis would aim to detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for such a molecule could include the loss of the carboxamide group or parts of it, such as the loss of NH₂ (as a radical, 16 Da) or the entire CONH₂ group (44 Da). Cleavage of the oxazole ring is also a possible fragmentation route that would yield characteristic daughter ions, helping to piece together the molecular structure.

Predicted Mass Spectrometry Data for this compound

Analysis Expected Result Interpretation
HRMS (ESI+) m/z [M+H]⁺ ≈ 163.0502 Confirms the elemental composition C₈H₆N₂O₂.
MS/MS Fragmentation m/z 146 Loss of NH₃ from [M+H]⁺.
m/z 118 Loss of CONH₂ group.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group.

This analysis would confirm the planarity of the benzoxazole ring system and reveal the orientation of the carboxamide substituent relative to the ring. The crystal packing information would also shed light on how the molecules interact with each other in the solid state, which is crucial for understanding its physical properties. Currently, there is no publicly available crystal structure data for this compound in crystallographic databases.

Theoretical and Computational Chemistry Studies on Benzo D Oxazole 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the benzo[d]oxazole scaffold, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with various basis sets like 6-311+G(d,p), are employed to determine structural, electronic, and physical properties. researchgate.netnih.gov These calculations can be performed in the gas phase or with solvent models to simulate different environments. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. For derivatives of the core benzo[d]oxazole structure, DFT calculations are used to determine the energies of these orbitals. For instance, studies on related polythiophenes containing benzo[d]oxazole have shown that modifications to the structure can significantly alter the HOMO-LUMO gap, thereby tuning the compound's electronic properties and reactivity. nih.gov

Table 1: Representative FMO Data for Benzoxazole (B165842) Derivatives

Derivative HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
Benzoxazole Isomer 1 -6.45 -0.54 5.91
Benzoxazole Isomer 2 -6.53 -0.82 5.71
Pyridyl-Oxazole Derivative A -7.01 -1.98 5.03

Note: Data is illustrative and based on calculations for various benzoxazole-containing structures to demonstrate the application of FMO analysis.

DFT calculations are also used to determine the total energy of a molecule, which corresponds to its stability. A lower total energy implies a more stable molecular structure. nih.gov By comparing the total energies of different conformations or isomers, researchers can identify the most energetically favorable structures. For example, in studies of polythiophenes incorporating benzo[d]oxazole and benzo[d]thiazole, the total energy of the system (Etot) was calculated to assess how different functional groups impacted structural stability. nih.gov These calculations demonstrated that substitutions could lower the total energy, indicating an increase in the stability of the resulting polymer. nih.gov

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the reactivity of a molecule. researchgate.net These global reactivity descriptors provide insight into the chemical behavior of the compound. semanticscholar.org

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as μ² / 2η.

These descriptors help in understanding the molecule's propensity to engage in electrophilic or nucleophilic attacks. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond electronic structure, computational methods are used to simulate how Benzo[d]oxazole-4-carboxamide and its derivatives might interact with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. wjarr.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For the benzo[d]oxazole class of compounds, docking studies have been performed to investigate their interactions with various biological targets, including enzymes like cyclooxygenase (COX-2) and sterol 14α-demethylase (CYP51). researchgate.netnih.gov These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. wjarr.comnih.gov The docking score, a numerical value representing the binding affinity, helps to rank compounds based on their potential efficacy. researchgate.net For example, docking studies of certain benzoxazole derivatives against the COX-2 enzyme have shown strong interactions with key residues like Arg-120 and Try-355, which are crucial for their anti-inflammatory activity. nih.gov

Table 2: Example Molecular Docking Results for Benzoxazole Derivatives against COX-2

Compound Docking Score (kcal/mol) Interacting Residues
Derivative 3a -9.8 Arg-120, Tyr-355, Ser-353
Derivative 3l -9.5 Arg-120, Tyr-355
Derivative 3n -10.2 Arg-120, Tyr-355, Lys-83, Ser-471

Note: This data is based on studies of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives to illustrate the application of molecular docking. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Petra/Osiris/Molinspiration (POM) analysis is one such computational approach that can be used to identify these features by analyzing a set of active compounds. researchgate.net

This method helps in understanding the structure-activity relationship (SAR) and can be used to design new molecules with improved potency. For the broader class of benzoxazole derivatives, pharmacophore analysis has been used to identify distinct sites associated with different biological activities, such as anticancer or antimicrobial properties. researchgate.net The analysis can reveal the crucial roles of hydrogen bond donors, acceptors, and hydrophobic regions in the interaction with a biological target, guiding the synthesis of new, more effective compounds. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

As of the latest literature surveys, specific quantum chemical calculations predicting the spectroscopic properties of this compound are not available in published scientific research. While computational studies are frequently employed to predict the spectroscopic characteristics of novel compounds, dedicated research on this compound appears to be limited.

In general, the prediction of spectroscopic properties for organic molecules is accomplished using various quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful and widely used computational tools for this purpose. These methods can provide valuable insights into the electronic structure and spectroscopic behavior of molecules, often showing good agreement with experimental data.

For a hypothetical computational study on this compound, the following spectroscopic properties would typically be investigated:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are crucial for the structural elucidation of newly synthesized compounds. The accuracy of the predicted shifts can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM).

Infrared (IR) and Raman Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes that are active in the infrared and Raman spectra. By analyzing the predicted spectra, researchers can assign the observed experimental bands to specific molecular vibrations, such as the stretching and bending of bonds. This aids in the characterization of the compound's functional groups.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are the standard method for predicting the electronic absorption spectra of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax), the corresponding electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), and the oscillator strengths, which are related to the intensity of the absorption bands. Such studies are vital for understanding the photophysical properties of a compound.

Although no specific data exists for this compound, the methodologies are well-established. Future computational studies on this compound would likely employ these techniques to provide a theoretical foundation for its spectroscopic characterization.

Benzo D Oxazole 4 Carboxamide As a Versatile Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The benzoxazole (B165842) core is a prominent feature in many biologically active compounds, and the strategic placement of a carboxamide group at the 4-position of this scaffold opens up numerous avenues for the synthesis of more intricate heterocyclic structures. jocpr.com While direct literature on Benzo[d]oxazole-4-carboxamide as a starting material is emerging, the general reactivity of the benzoxazole system and the versatility of the carboxamide functional group allow for the extrapolation of its synthetic potential.

The carboxamide moiety can participate in a variety of cyclization reactions. For instance, it can be transformed into other functional groups that are precursors for ring formation. Dehydration of the primary amide can yield a nitrile, a versatile functional group for the synthesis of nitrogen-containing heterocycles like triazoles and tetrazoles. Furthermore, the amide nitrogen itself can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

One potential application is in the construction of fused polycyclic aromatic systems. Through carefully designed reaction sequences, the carboxamide group can be used to annulate additional rings onto the benzoxazole framework. For example, reactions involving intramolecular cyclization with a suitably positioned electrophile could lead to the formation of novel lactams fused to the benzoxazole core.

The following table outlines potential synthetic transformations of the carboxamide group on the benzoxazole ring to generate precursors for complex heterocycles:

Starting Functional GroupReagent/ConditionResulting Functional GroupPotential Heterocyclic Product
CarboxamideDehydrating agent (e.g., POCl₃, SOCl₂)NitrileTriazoles, Tetrazoles, Pyrimidines
CarboxamideHofmann rearrangement (Br₂, NaOH)AmineFused Pyrazines, Quinoxalines
CarboxamideReduction (e.g., LiAlH₄)AmineN-substituted heterocycles

These transformations of the carboxamide group provide access to a variety of reactive intermediates that can be further elaborated into complex heterocyclic scaffolds. The inherent aromaticity and rigidity of the benzoxazole core are imparted to the resulting molecules, a desirable feature in medicinal chemistry and materials science.

Role as a Building Block for Advanced Organic Materials

The unique photophysical and electronic properties of the benzoxazole ring system make it an attractive component for the design of advanced organic materials. mdpi.com Benzoxazole derivatives are known for their fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. mdpi.com The incorporation of a carboxamide group at the 4-position of the benzoxazole ring allows for the covalent linkage of this chromophore into larger polymeric structures or for its modification to fine-tune its material properties.

The amide functionality provides a convenient handle for polymerization reactions. For example, it can undergo condensation polymerization with other monomers containing carboxylic acid or amine functionalities to produce polyamides. These polymers would incorporate the rigid and fluorescent benzoxazole unit into their backbone, potentially leading to materials with high thermal stability and interesting optical properties.

Furthermore, the hydrogen bonding capability of the carboxamide group can be exploited to direct the self-assembly of this compound molecules into well-ordered supramolecular structures. This bottom-up approach is a powerful strategy for the creation of functional organic materials with applications in electronics and photonics. The ability to form strong and directional hydrogen bonds can lead to the formation of liquid crystalline phases or highly ordered thin films.

Recent research has highlighted the potential of benzoxazole-containing Covalent Organic Frameworks (COFs) for applications in photocatalysis. acs.org The stability and π-conjugated nature of the benzoxazole moiety contribute to the robustness and visible-light absorption capabilities of these materials. acs.org this compound could serve as a valuable monomer in the synthesis of such COFs, with the carboxamide group providing a site for linking to other building blocks.

Derivatization Strategies for Further Functionalization

The this compound scaffold can be readily modified at several positions to generate a library of derivatives with diverse properties. The primary sites for functionalization are the carboxamide group itself and the aromatic rings of the benzoxazole system.

Modification of the Carboxamide Group:

The primary amide offers a rich platform for derivatization. It can be N-alkylated or N-arylated to introduce various substituents. This can be achieved through reactions with alkyl or aryl halides in the presence of a base. Such modifications can alter the solubility, steric profile, and intermolecular interactions of the molecule.

Moreover, the amide can be hydrolyzed to the corresponding carboxylic acid, which opens up another set of derivatization possibilities. The carboxylic acid can be converted into esters, acid chlorides, or other amides through standard synthetic protocols. This allows for the attachment of a wide range of functional groups, including polymers, biomolecules, or other heterocyclic units.

Functionalization of the Aromatic Rings:

The benzene (B151609) and oxazole (B20620) rings of the benzoxazole core can also be functionalized, typically through electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing electron-donating and electron-withdrawing groups on the ring. While the oxazole ring is generally electron-deficient, the benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of additional functional groups that can be further manipulated.

A summary of potential derivatization strategies is presented in the table below:

Reaction TypeReagentsPosition of FunctionalizationResulting Derivative
N-Alkylation/ArylationAlkyl/Aryl Halide, BaseCarboxamide NitrogenN-Substituted Carboxamide
HydrolysisAcid or BaseCarboxamide CarbonylCarboxylic Acid
EsterificationAlcohol, Acid CatalystCarboxylic AcidEster
AmidationAmine, Coupling AgentCarboxylic AcidDisubstituted Amide
NitrationHNO₃, H₂SO₄Benzene RingNitro-substituted Benzoxazole
HalogenationX₂ (X=Cl, Br), Lewis AcidBenzene RingHalo-substituted Benzoxazole

These derivatization strategies provide a powerful toolkit for the synthetic chemist to tailor the properties of this compound for specific applications, ranging from the development of new pharmaceuticals to the creation of novel functional materials. tandfonline.com

Future Perspectives and Emerging Research Directions in Benzo D Oxazole 4 Carboxamide Chemistry

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of the benzo[d]oxazole core exist, future research will prioritize the development of more efficient, sustainable, and versatile synthetic routes to access Benzo[d]oxazole-4-carboxamide and its derivatives. A key focus will be on catalytic systems that offer high atom economy and avoid harsh reaction conditions.

Recent advancements in the synthesis of substituted benzoxazoles have highlighted the potential of palladium-catalyzed aerobic C-H ortho-arylation followed by acid-mediated annulation of 2-amidophenols to access C4-arylated benzoxazoles. researchgate.net This strategy leverages the directing ability of the amide group to achieve selective functionalization at the C4 position, which is crucial for the synthesis of this compound precursors. researchgate.net Future work could expand on this by exploring a broader range of coupling partners and developing more sustainable catalyst systems, potentially utilizing earth-abundant metals.

Another promising avenue is the electrophilic activation of tertiary amides using reagents like trifluoroacetic anhydride (B1165640) (Tf2O). This approach facilitates the cyclization of 2-aminophenols with amides under mild conditions, offering a direct route to 2-substituted benzoxazoles. nih.gov Adapting this methodology for the synthesis of this compound would involve the use of a suitable ortho-aminophenol bearing a carboxamide precursor at the desired position. The development of one-pot procedures that combine C-H functionalization and cyclization will be a significant step towards streamlining the synthesis of this important scaffold.

The following table summarizes some emerging synthetic strategies that could be adapted for this compound:

Synthetic StrategyKey FeaturesPotential Advantages
Palladium-Catalyzed C-H Arylation/AnnulationAerobic conditions, selective C4-functionalization. researchgate.netHigh regioselectivity, potential for diverse substitution patterns.
Tf2O-Promoted Amide ActivationMild reaction conditions, electrophilic activation of amides. nih.govBroad substrate scope, avoidance of harsh reagents.
Microwave-Assisted SynthesisAccelerated reaction times, often improved yields.Increased efficiency, potential for greener synthesis.
Deep Eutectic Solvents (DES)Biodegradable and low-cost reaction media.Enhanced sustainability and potential for catalyst recycling.

Exploration of Unprecedented Chemical Reactivity and Selectivity

The chemical reactivity of the this compound core remains a largely untapped area of research. Future investigations are expected to uncover novel transformations and selective functionalizations that exploit the interplay between the electron-rich benzoxazole (B165842) ring and the electron-withdrawing carboxamide group at the C4 position.

The presence of the carboxamide group is anticipated to significantly influence the reactivity of the benzoxazole system. For instance, the amide functionality could serve as a directing group for further C-H activation at other positions on the benzene (B151609) ring, enabling the synthesis of polysubstituted derivatives that are currently difficult to access. The selective transformation of the carboxamide group itself, in the presence of the benzoxazole core, presents another avenue for exploration. Reactions such as Hofmann rearrangement to yield the corresponding amine, or dehydration to the nitrile, could provide access to a new range of functionalized benzoxazoles with distinct electronic and biological properties.

Furthermore, the benzoxazole ring itself can participate in various transformations. While amides are generally considered inert, their electrophilic activation can render them susceptible to nucleophilic attack. nih.gov This principle could be extended to explore intramolecular reactions involving the carboxamide and the benzoxazole nitrogen or oxygen, potentially leading to novel ring-opened or rearranged products under specific conditions. The discovery of RNA-reactive small molecules containing chloroacetamide moieties suggests that the carboxamide group in this compound could be modified to incorporate electrophilic "warheads," enabling its use as a covalent binder for biological macromolecules. acs.org

Advanced Mechanistic Studies and Sophisticated Computational Modeling

A deeper understanding of the electronic structure and reactivity of this compound will be crucial for its rational design and application. Advanced mechanistic studies, combining experimental techniques with sophisticated computational modeling, will be instrumental in achieving this.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometric and electronic properties. For instance, DFT can be used to calculate the bond lengths, bond angles, and dihedral angles of the optimized molecular structure, offering a detailed picture of its three-dimensional conformation. Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) can help predict the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is invaluable for predicting the sites of chemical reactions. For this compound, MEP analysis would likely reveal a high electron density around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carboxamide group, suggesting these as potential sites for electrophilic attack or hydrogen bonding.

These computational tools can also be employed to elucidate reaction mechanisms. For example, DFT calculations can be used to model the transition states of proposed synthetic routes, helping to rationalize observed product distributions and guide the optimization of reaction conditions. By understanding the intricate details of how this molecule behaves at a molecular level, researchers can more effectively tailor its properties for specific applications.

Interdisciplinary Research with Emerging Fields in Chemical Science

The unique structural and electronic properties of this compound make it an attractive candidate for applications in various emerging fields of chemical science. Future research will likely see a greater integration of this scaffold into interdisciplinary studies.

Materials Science: Benzoxazole derivatives are known for their fluorescent properties. This opens up possibilities for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. For instance, a benzoxazole-based macrocycle has been shown to act as a selective fluorescent sensor for Zn2+ and Cd2+ ions. researchgate.net By strategically modifying the carboxamide group of this compound, it may be possible to tune its photophysical properties and create sensors for other important analytes.

Supramolecular Chemistry: The ability of the carboxamide group to form hydrogen bonds, combined with the aromatic benzoxazole core capable of π-π stacking, makes this compound an interesting building block for the construction of supramolecular assemblies. These assemblies could find applications in areas such as molecular recognition, self-healing materials, and drug delivery systems.

Catalysis: The benzoxazole moiety can act as a ligand for transition metals. Functionalized benzoxazoles have been used to create catalysts for various organic transformations. For example, magnetic nanoparticles functionalized with benzo[d]oxazole have been employed as a recyclable catalyst for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. nih.gov Future work could explore the use of this compound as a ligand in the design of novel catalysts with unique reactivity and selectivity.

Chemical Biology: The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have been investigated as inhibitors of various enzymes. The carboxamide group can be crucial for target engagement, as demonstrated in studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as Sortase A inhibitors. The exploration of this compound and its analogues as modulators of biological pathways, including their potential as covalent inhibitors, will continue to be a vibrant area of research.

Q & A

Q. What are the common synthetic routes for preparing benzo[d]oxazole-4-carboxamide derivatives?

this compound derivatives are typically synthesized via condensation reactions between pyrazole-4-carboxaldehydes and 2-aminophenol derivatives. For example, Scheme 100 in describes using ethanol (EtOH) with phosphorus trichloride (PCl₃) at 60°C or ammonium chloride (NH₄Cl) in methanol/water under air oxidation to form the oxazole ring. Substituents on the aldehyde (e.g., aryl, halides) influence reactivity and yield .

Q. How can purity and structural integrity of synthesized derivatives be validated?

Key methods include:

  • Melting point analysis (e.g., >300°C for related compounds, as in ).
  • Chromatography : Flash column chromatography (e.g., DCM/MeOH 95:5 for purification, as in ) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted precursors.

Q. What computational tools are recommended for structural characterization?

  • X-ray crystallography : SHELX software (e.g., SHELXL for small-molecule refinement) is widely used to resolve crystal structures. highlights its robustness for high-resolution data .
  • Density Functional Theory (DFT) : While not directly applied to this compound in the evidence, methods like B3LYP ( ) can predict electronic properties or optimize geometries .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of potent GSK-3β inhibitors based on this compound?

demonstrates that substituents on the oxazole ring critically influence potency and selectivity. For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance target engagement but may reduce brain permeability.
  • Hydrophobic substituents improve binding to the ATP-binding pocket of GSK-3β. Key parameters include IC₅₀ values (e.g., 4.1 μM for inactive analog 29 vs. sub-μM for active derivatives) and cellular EC₅₀ in Wnt/β-catenin assays .

Q. What experimental strategies are used to assess cellular target engagement and off-target effects?

  • High-content imaging : Measure phosphorylation levels of Tau (pTau) in human iPSC-derived neurons (e.g., dose-dependent reductions with compounds 28 and 51 in ).
  • Reporter assays : Luciferase-based Wnt/β-catenin signaling assays (e.g., 2–3 fold induction at 10 μM) to evaluate pathway modulation .
  • Selectivity profiling : Compare effects on related kinases (CDK5, MAPK) using enzymatic assays.

Q. How can contradictory data between in vitro and in vivo studies be resolved?

Discrepancies may arise due to:

  • Bioavailability : Poor blood-brain barrier penetration despite high in vitro potency (e.g., notes brain exposure requires lipophilic substituents).
  • Metabolic stability : Use microsomal assays to identify metabolic hotspots (e.g., esterase-sensitive groups).
  • Off-target effects : Proteome-wide profiling (e.g., kinome screens) to rule out non-GSK-3β targets .

Q. What methodologies are employed to evaluate neurogenic potential in neural progenitor cells (NPCs)?

  • Proliferation assays : Quantify NPC proliferation via BrdU incorporation or Ki-67 staining. shows micromolar concentrations of active oxazole-4-carboxamides increase proliferation by ~20% .
  • Differentiation markers : Immunostaining for MAP2 (mature neurons) and GFAP (glia) to assess lineage commitment.

Key Considerations for Experimental Design

  • Cellular Models : Use human iPSC-derived neurons for relevance to neurodegenerative diseases () .
  • Control Compounds : Include inactive analogs (e.g., OCM-29) to validate target specificity.
  • Dose Optimization : Balance potency (nM–μM) with cytotoxicity (CC₅₀ > 10× IC₅₀).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.